molecular formula C10H12N4 B1398999 N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine CAS No. 1247863-65-5

N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine

Cat. No.: B1398999
CAS No.: 1247863-65-5
M. Wt: 188.23 g/mol
InChI Key: YCAPSPVMFGFGSZ-UHFFFAOYSA-N
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Description

N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine is a compound with the molecular formula C10H12N4. It is characterized by the presence of an imidazole ring fused to a pyridine ring, connected via a methylene bridge to a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with formaldehyde.

    Formation of the Pyridine Ring: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Imidazole and Pyridine Rings: The imidazole and pyridine rings are coupled using a methylene bridge, typically through a nucleophilic substitution reaction.

    Methylation: The final step involves the methylation of the amine group using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as flash chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine is unique due to its specific combination of an imidazole ring, pyridine ring, methylene bridge, and methylamine group.

Properties

IUPAC Name

1-(6-imidazol-1-ylpyridin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-11-6-9-2-3-10(13-7-9)14-5-4-12-8-14/h2-5,7-8,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAPSPVMFGFGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine
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N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine
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N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine
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N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine
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N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine
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N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine

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